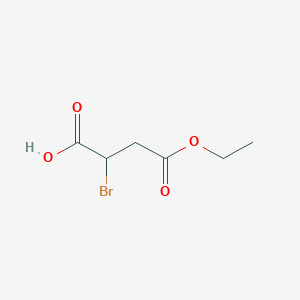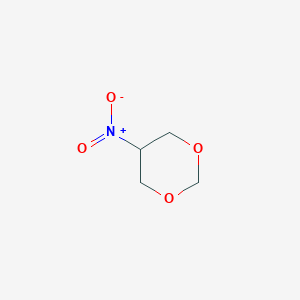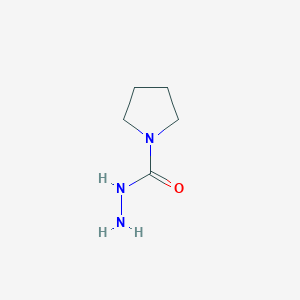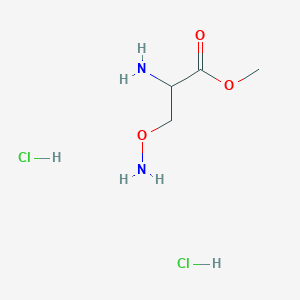
2-bromo-4-ethoxy-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-ethoxy-4-oxobutanoic acid (BEBOA) is an organic acid that is used in a variety of scientific research applications. It is a brominated derivative of oxobutanoic acid, a compound commonly found in nature. BEBOA has been studied extensively in recent years due to its potential applications in laboratory experiments, therapeutic treatments, and industrial processes.
Scientific Research Applications
2-bromo-4-ethoxy-4-oxobutanoic acid is used in a variety of scientific research applications, including drug development, biocatalysis, and nanomaterials. It is also used to study the effects of brominated compounds on the environment. In drug development, this compound is used to study the effects of brominated compounds on the body, such as changes in metabolism and absorption. In biocatalysis, this compound is used to study the catalytic activity of enzymes and other proteins. In nanomaterials, this compound is used to study the properties of nanomaterials, such as their electrical and optical properties.
Mechanism of Action
2-bromo-4-ethoxy-4-oxobutanoic acid is believed to act as a proton donor, donating protons to compounds in the body. This process is thought to affect the metabolism and absorption of compounds in the body. It is also thought to affect the activity of enzymes and other proteins, which may lead to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, research suggests that this compound may have an effect on the metabolism and absorption of compounds in the body. It is also thought to affect the activity of enzymes and other proteins in the body, which may lead to changes in biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
The use of 2-bromo-4-ethoxy-4-oxobutanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is easy to carry out. Furthermore, this compound can be used to study the effects of brominated compounds on the environment and on the body. However, there are some limitations to the use of this compound in laboratory experiments. For example, the effects of this compound on the body are not fully understood, and the compound may have toxic effects in certain concentrations.
Future Directions
There are several potential future directions for the use of 2-bromo-4-ethoxy-4-oxobutanoic acid. For example, further research could be done to determine the effects of this compound on the body, as well as its potential therapeutic applications. Additionally, research could be done to explore the potential of this compound as a biocatalyst, as well as its potential applications in nanomaterials. Finally, research could be done to explore the potential of this compound as an environmental pollutant, and its potential effects on the environment.
Synthesis Methods
2-bromo-4-ethoxy-4-oxobutanoic acid can be synthesized from oxobutanoic acid through a two-step process. The first step involves the bromination of oxobutanoic acid with bromine, which yields 2-bromo-4-oxobutanoic acid. The second step involves the ethoxylation of the 2-bromo-4-oxobutanoic acid, which yields this compound. Both steps are carried out in aqueous solution using a base such as sodium hydroxide or potassium hydroxide.
properties
IUPAC Name |
2-bromo-4-ethoxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXWOKSQXXSFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6597023.png)



![methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6597058.png)



![{4-methylbicyclo[2.2.2]octan-1-yl}methanol](/img/structure/B6597089.png)
